4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid
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Overview
Description
4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structure and potential applications. This compound features a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylamino group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methylamino group: The 1,2,4-triazole ring is then reacted with a methylamine derivative to introduce the methylamino group.
Coupling with benzoic acid: Finally, the methylamino-substituted triazole is coupled with benzoic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the triazole ring or the benzoic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting key signaling pathways and enzymes . The triazole ring and benzoic acid moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the methylamino group, which may result in different chemical and biological properties.
4,4’-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): Features a bis-benzoic acid structure, leading to potential differences in reactivity and applications.
Uniqueness
4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid is unique due to the presence of the methylamino group, which enhances its reactivity and potential for forming diverse chemical derivatives. This structural feature also contributes to its distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)8-1-3-9(4-2-8)12-7-14-6-11-5-13-14/h1-6,12H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLASJSUNNOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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